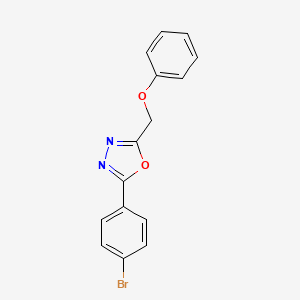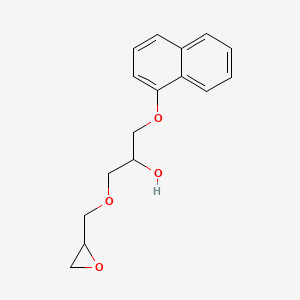
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol is an organic compound that features both a naphthalene ring and an epoxide group. Compounds with such structures are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Epoxide Formation: The oxirane (epoxide) group can be introduced by reacting an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA).
Coupling Reaction: The final step involves coupling the naphthalen-1-yloxy intermediate with the epoxide under suitable conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be explored for its potential pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol would depend on its specific application. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-1-yloxy)-2-propanol: Lacks the epoxide group, making it less reactive.
2-(Naphthalen-1-yloxy)ethanol: Shorter carbon chain, different reactivity profile.
1-(Phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-ol: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol is unique due to the presence of both a naphthalene ring and an epoxide group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H18O4 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
1-naphthalen-1-yloxy-3-(oxiran-2-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C16H18O4/c17-13(8-18-10-14-11-19-14)9-20-16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14,17H,8-11H2 |
InChI-Schlüssel |
NUCXRAWKXQUOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC(COC2=CC=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)
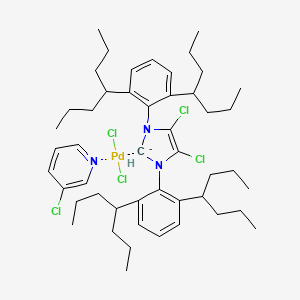

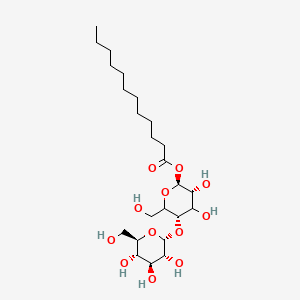
![N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine](/img/structure/B13849189.png)
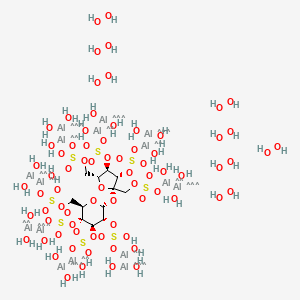

![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
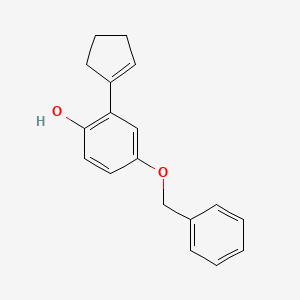
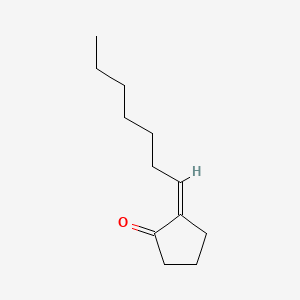
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)

![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
